![molecular formula C7H8INO B1591691 2-Ethoxy-3-iodopyridine CAS No. 766557-60-2](/img/structure/B1591691.png)
2-Ethoxy-3-iodopyridine
Overview
Description
Scientific Research Applications
Synthesis of Furan-Fused Heterocycles : A study by Conreaux et al. (2008) highlighted the use of 3-iodo-4-methoxypyridin-2-ones, which are structurally related to 2-Ethoxy-3-iodopyridine, in synthesizing furan-fused heterocycles. These compounds have potential applications in the development of new pharmaceuticals and materials.
Development of Recyclable Hypervalent Iodine(V) Reagents : Yoshimura et al. (2011) conducted research on 2-iodylpyridine and its derivatives, which are closely related to 2-Ethoxy-3-iodopyridine. They found that these compounds can be used as recyclable reagents for the oxidation of sulfides and alcohols, which is significant in organic synthesis (Yoshimura et al., 2011).
Metalation of Aromatic Compounds : Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine, a compound similar to 2-Ethoxy-3-iodopyridine, using lithium–iron combinations. This process is crucial for creating complex organic structures, which are important in the development of new drugs and materials (Nagaradja et al., 2012).
Phosphorescent Metal Complexes : Axtell et al. (2016) reported the development of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds containing pyridyl ligands with 2-Ethoxy-3-iodopyridine-like structures. These compounds show promise in applications like organic light-emitting diodes (OLEDs) and other electronic devices (Axtell et al., 2016).
Dye-Sensitized Solar Cells : Research by Boschloo et al. (2006) involved 4-tert-butylpyridine, a compound related to 2-Ethoxy-3-iodopyridine, in the context of dye-sensitized TiO2 solar cells. Their findings have implications for the development of more efficient solar energy technologies (Boschloo et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Iodopyridines are generally known to interact with various biological targets due to their structural similarity to pyridine, a basic heterocyclic organic compound
Mode of Action
Iodopyridines are often used as intermediates in organic synthesis, including the synthesis of pharmaceuticals . They can participate in various chemical reactions, such as palladium-catalyzed cross-coupling reactions .
Biochemical Pathways
Iodopyridines are known to be involved in various chemical reactions that can potentially affect multiple biochemical pathways .
Pharmacokinetics
Its physicochemical properties suggest that it may have high gastrointestinal absorption and may be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.33, suggesting it may have good bioavailability .
Result of Action
As an iodopyridine, it may participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 2-Ethoxy-3-iodopyridine can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, as suggested by a study where it was dissolved in anhydrous THF at room temperature
properties
IUPAC Name |
2-ethoxy-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXFQFGXYWCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590329 | |
Record name | 2-Ethoxy-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
766557-60-2 | |
Record name | 2-Ethoxy-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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